![molecular formula C17H13ClN2O4 B2981011 N-(3-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide CAS No. 443117-31-5](/img/structure/B2981011.png)
N-(3-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide
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Overview
Description
N-(3-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrano[2,3-c]pyridine core, which is a valuable scaffold in organic synthesis and pharmaceutical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a 3-chlorophenyl amine with a suitable pyrano[2,3-c]pyridine derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the pyrano[2,3-c]pyridine core can be reduced to form an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure and biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrano[2,3-c]pyridine derivatives and substituted phenyl compounds. Examples include:
- N-(3-chlorophenyl)-5-(hydroxymethyl)-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide
- N-(3-chlorophenyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide .
Uniqueness
N-(3-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both hydroxymethyl and carboxamide functional groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-(3-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrano[2,3-c]pyridine core, which contributes to its biological activity. The presence of a chlorophenyl group and hydroxymethyl substitution enhances its interaction with biological targets.
Antitumor Activity
Research has indicated that derivatives of pyrano[2,3-c]pyridine compounds exhibit notable antitumor properties. For instance, a study demonstrated that compounds with similar structures showed significant inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. It has been shown to inhibit enzymes involved in cancer progression and inflammatory pathways. For example, the compound's structural analogs have been reported to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis critical for rapidly dividing cells .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. A notable study evaluated its efficacy against breast cancer cells, showing an IC50 value that indicates potent activity compared to standard chemotherapeutic agents .
In Vivo Studies
Animal model studies are essential for understanding the therapeutic potential of this compound. Preliminary studies indicate that administration of the compound leads to reduced tumor growth in xenograft models, supporting its use as a potential anticancer agent. These findings suggest that further investigation into dosage optimization and long-term effects is warranted.
Data Tables
Properties
IUPAC Name |
N-(3-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-9-15-13(10(8-21)7-19-9)6-14(17(23)24-15)16(22)20-12-4-2-3-11(18)5-12/h2-7,21H,8H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVCMDSNMSFAJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=O)C(=C2)C(=O)NC3=CC(=CC=C3)Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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